4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridinone core, which is often associated with biological activity and chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Hydroxy Group: Hydroxylation can be performed using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Methoxyethyl Group: This step may involve an alkylation reaction using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.
Incorporation of the Piperidinyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using piperidine and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyridinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl or aryl halides, bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methylpyridin-3-one: Similar pyridinone core but lacks the methoxyethyl and piperidinyl groups.
6-methyl-3-(pyridin-2-yl)pyridin-2(1H)-one: Similar structure but lacks the hydroxy and methoxyethyl groups.
Uniqueness
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxy, methoxyethyl, and piperidinyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-2-ylmethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-15-7-10-23(11-8-15)20(17-6-4-5-9-22-17)19-18(25)14-16(2)24(21(19)26)12-13-27-3/h4-6,9,14-15,20,25H,7-8,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSERGTVWKTYGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CC=N2)C3=C(C=C(N(C3=O)CCOC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.